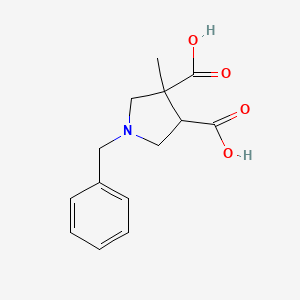

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid

カタログ番号 B2395172

CAS番号:

885956-64-9

分子量: 263.293

InChIキー: JGJXGCZDMHNSGH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Pharmacology and Medicinal Chemistry :

- 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid derivatives have shown potential in pharmacology. For instance, Tueckmantel et al. (1997) synthesized a derivative, 1-benzyl-APDC, which displayed good selectivity for metabotropic glutamate receptors (mGluRs), particularly mGluR6. This suggests its potential as a pharmacological research tool (Tueckmantel, W., Kozikowski, A., Wang, S., Pshenichkin, S., & Wroblewski, J. (1997)).

- Similarly, Iwanami et al. (1981) explored benzamides of 1-benzyl-3-aminopyrrolidine for their neuroleptic activity. They found that certain compounds in this series showed promising inhibitory effects on stereotyped behavior in rats, indicating potential as neuroleptics (Iwanami, S., Takashima, M., Hirata, Y., Hasegawa, O., & Usuda, S. (1981)).

Chemistry and Synthesis :

- In the field of organic synthesis, various methods have been developed to create derivatives of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid. Yoshida et al. (1996) reported a large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, derived from L-aspartic acid, which is a key chiral building block for the synthesis of biologically active compounds (Yoshida, T., Takeshita, M., Orita, H., Kado, N., Yasuda, S., Kato, H., & Itoh, Y. (1996)).

- Sreekanth and Jha (2020) developed a microwave-assisted synthesis method for 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives. They reported encouraging yields and confirmed the structures of the products through spectroscopic methods. Their antimicrobial tests identified 1-acetyl-2-benzylpyrrolidine-2-carboxamide as a potent product (Sreekanth, K., & Jha, A. (2020)).

Materials Science :

- In materials science, derivatives of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid have been utilized in the synthesis of polymers and other materials. For instance, Bear et al. (1999) described the biosynthetic stereocopolymer of 3-methylmalic acid, derived from 3-methylaspartic acid, which was used as a hydrolyzable and biocompatible polyester for temporary therapeutic applications (Bear, M., Lozac’h, K., Randriamahefa, S., Langlois, V., Bourbouze, R., & Guérin, P. (1999)).

Analytical Applications :

- Morita and Konishi (2002) explored the use of derivatives of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid in analytical chemistry. They found that N-(3-aminopropyl)pyrrolidine (NAPP), a derivative, served as a selective and sensitive derivatization reagent for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita, H., & Konishi, M. (2002)).

Safety and Hazards

特性

IUPAC Name |

1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJXGCZDMHNSGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(4-azidobutyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2395091.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)

![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2395107.png)

![N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2395112.png)